SRN-927
Description
Evolution of Estrogen Receptor Modulators and Degraders in Research
The journey of ER-targeted therapies began with Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen. nih.gov SERMs exhibit a dual mechanism, acting as either ER antagonists or agonists depending on the tissue, a characteristic that, while beneficial in some contexts, can also lead to undesirable side effects. nih.gov The limitations of SERMs, including the development of resistance, spurred the development of pure antiestrogens.
Positioning of SRN-927 (GDC-0927) within SERD Research Paradigms
This compound (GDC-0927) emerged from research efforts to develop a potent, non-steroidal, and orally bioavailable SERD. medchemexpress.comglpbio.comresearchgate.net It was designed to overcome the limitations of earlier SERDs like fulvestrant (B1683766). researchgate.net this compound is a small molecule that binds to the estrogen receptor, inducing a conformational change that leads to the receptor's degradation. cancer.gov This action prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells. cancer.gov
Preclinical studies demonstrated that this compound induces tumor regression in ER-positive breast cancer patient-derived xenograft models. medchemexpress.comglpbio.comaacrjournals.org The development of this compound was based on the optimization of a series of ER modulators to enhance their ERα degradation efficacy. nih.govresearchgate.net Specifically, the introduction of a fluoromethyl azetidine (B1206935) group was a key structural modification that increased its potency. researchgate.net Research has shown that this compound can immobilize the estrogen receptor and fully antagonize its response to estrogen. researchgate.netnih.gov
Properties
Molecular Formula |
C8H9F3N4O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
SRN927; SRN 927; SRN-927.; NONE |
Origin of Product |
United States |
Molecular Mechanism of Action of Srn 927
Estrogen Receptor Alpha (ERα) Binding Characteristics and Antagonism
SRN-927 functions as a high-affinity, selective antagonist of ERα. It competitively binds to the receptor, effectively blocking the binding of its natural ligand, estradiol, and preventing the subsequent conformational changes required for receptor activation. nih.gov The potency of its antagonistic action is demonstrated in cellular assays, where it inhibits ERα-mediated processes at sub-nanomolar concentrations. Research has shown that this compound inhibits the proliferation of ER-positive MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC50) of 0.1 nM. nih.gov This potent antagonism is the initial step in its mechanism, leading to the inhibition of estrogen-driven cellular growth. nih.gov
Table 1: In Vitro Antagonistic Potency of this compound
| Assay | Cell Line | IC50 Value |
| ERα Degradation | MCF-7 | 0.1 nM |
| Cellular Proliferation | MCF-7 | 0.1 nM |
This table summarizes the high potency of this compound in functional cellular assays, reflecting its strong antagonistic properties against ERα. Data sourced from ACS Med. Chem. Lett. nih.gov
Induction of ERα Proteasomal Degradation Pathways
A defining feature of this compound's mechanism is its ability to induce the rapid and efficient degradation of the ERα protein. This action classifies it as a SERD, distinguishing it from other classes of endocrine therapies. researchgate.net Upon binding, this compound induces a unique conformational change in the ERα protein, which is then recognized by the cell's ubiquitin-proteasome system. researchgate.nettandfonline.com This system tags the receptor for destruction, leading to its elimination from the cell.
The development of this compound was specifically focused on maximizing the efficacy of ERα degradation. nih.gov In vitro studies using MCF-7 breast cancer cells have demonstrated that this compound achieves a near-complete reduction of ERα protein levels. tandfonline.com This robust degradation was a key optimization goal, as research suggested that maximizing ERα degradation in vitro leads to superior activity in preclinical models. nih.govoup.com Clinical studies have also provided pharmacodynamic evidence of this effect, showing a notable reduction in ER protein expression in tumor biopsies following treatment with this compound. nih.govresearchgate.net
Table 2: Efficacy of ERα Degradation in MCF-7 Cells
| Compound | Class | ERα Degradation Efficacy |
| This compound (17ha) | SERD | 97% |
| Compound 5a | Precursor Amine-based SERD | 91% |
This table compares the ERα degradation efficacy of this compound to a precursor compound, highlighting the successful optimization of this key mechanistic feature. Data sourced from ACS Med. Chem. Lett. nih.gov
By targeting ERα for proteasomal destruction, this compound fundamentally alters the receptor's stability and accelerates its turnover. The normal regulation of ERα levels within a cell is tightly controlled; this compound hijacks this cellular machinery to ensure the receptor is efficiently and continuously removed. This prevents the accumulation of ERα, whether in its wild-type form or as mutant variants that can drive therapy resistance. oup.com The induced conformational change effectively marks the receptor as non-functional and destined for disposal, leading to a profound and sustained depletion of total ERα protein. researchgate.nettandfonline.com
Suppression of Estrogen-Dependent Transcriptional Activity
ERα is a ligand-activated transcription factor that, upon binding estrogen, translocates to the nucleus, binds to specific DNA sequences known as Estrogen Response Elements (EREs), and initiates the transcription of a wide array of genes responsible for cell growth and proliferation. signosisinc.com this compound comprehensively shuts down this pathway through its dual mechanism.
First, as a competitive antagonist, it prevents the initial activation of the receptor. Second, and more critically, by inducing the degradation of the ERα protein itself, it removes the key component of the transcriptional machinery. nih.gov Without the receptor, the estrogen signal cannot be transduced to the DNA, and the expression of estrogen-dependent genes is silenced. Pharmacodynamic studies in clinical settings have confirmed robust target engagement, with imaging showing a greater than 90% suppression of [18F]-fluoroestradiol (FES) uptake in tumors, indicating that the receptor is effectively blocked and/or absent. researchgate.netnih.gov This leads to a more complete and durable suppression of ER signaling compared to agents that only block the receptor without degrading it. researchgate.nettandfonline.com
Preclinical Pharmacological Profile of Srn 927
In Vitro Characterization in ER-Positive Cellular Models
SRN-927 has been extensively characterized in various estrogen receptor-positive (ER+) cellular models to elucidate its mechanism of action and antiproliferative effects.
Potency of ERα Degradation (e.g., IC50 and DC50 Values)
This compound demonstrates high potency in inhibiting ER-α activity and inducing its degradation. In cell-based assays, this compound exhibits an IC50 value of 0.2 nM for the inhibition of ER-α activity mims.comwikipedia.org. Furthermore, in human MCF7 breast cancer cells, the compound induces ERα degradation with an IC50 of 0.2 nM, as assessed by a decrease in ERα protein levels after 4 hours using an InCell Western assay nih.gov. In a tamoxifen-resistant breast cancer xenograft model, this compound (referred to as compound 17ha) demonstrated an ER-α degradation efficacy of 97%, accompanied by a robust reduction in intratumoral ER-α levels nih.gov. The compound has also been shown to induce ERα conformations that are distinct from those induced by other ER-targeting agents such as fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900) wikidata.org.
Table 1: Potency of ERα Degradation by this compound in MCF7 Cells
| Assay | Cell Line | Value (nM) | Metric | Timepoint | Reference |
| Inhibition of ER-α activity | N/A | 0.2 | IC50 | N/A | mims.comwikipedia.org |
| ERα degradation (InCell Western assay) | MCF7 | 0.2 | IC50 | 4 hours | nih.gov |
Inhibition of Cellular Proliferation in Estrogen-Responsive Lineages
This compound effectively inhibits the proliferation of estrogen-responsive cancer cell lines. In human MCF7 cells, this compound shows significant antiproliferative activity. Data from CellTiter-Glo assays indicate an IC50 of 0.1 nM after 5 days of treatment nih.gov. Shorter incubation periods also demonstrate potent effects, with an IC50 of 0.3 nM after 3 days using a CellTiter-Glo luminescent cell viability assay nih.gov. Consistent EC50 values of 0.3 nM have been reported for the reduction in cell viability after 72 hours in MCF7 cells, as measured by Celltiter-Glo and Cell-titer Glo assays nih.govciteab.com. This antiproliferative effect stems from this compound's ability to prevent ER-mediated signaling, which is crucial for the growth and survival of ER-expressing cancer cells uni.lu.
Table 2: Antiproliferative Activity of this compound in MCF7 Cells
| Assay | Cell Line | Value (nM) | Metric | Timepoint | Reference |
| Antiproliferative activity (CellTiter-Glo) | MCF7 | 0.1 | IC50 | 5 days | nih.gov |
| Antiproliferative activity (CellTiter-Glo) | MCF7 | 0.3 | IC50 | 3 days | nih.gov |
| Reduction in cell viability (Celltiter-Glo) | MCF7 | 0.3 | EC50 | 72 hours | nih.govciteab.com |
| Reduction in cell viability (Cell-titer Glo) | MCF7 | 0.3 | EC50 | 72 hours | nih.govciteab.com |
Assessment of Target Engagement in Cell-Based Assays
Target engagement assays are critical for confirming that a compound interacts with its intended biological target within a cellular context wikipedia.orgwikipedia.orgnih.gov. For this compound, its classification as a SERD inherently implies direct target engagement with the estrogen receptor, leading to its degradation. The ERα degradation assays, which measure the compound's ability to reduce ERα protein levels and are quantified by IC50/DC50 values, serve as direct evidence of this engagement nih.govnih.gov. Beyond degradation, this compound has been shown to induce specific conformational changes in ERα, distinct from those caused by other ER therapeutics like fulvestrant and 4-hydroxytamoxifen wikidata.org. While specific details of broader target engagement profiling (e.g., using techniques like Cellular Thermal Shift Assay (CETSA) or Chemical Protein Stability Assay (CPSA) nih.govnih.govnih.gov) for this compound were not explicitly detailed in the provided literature, the robust and consistent ERα degradation and antiproliferative effects observed in vitro strongly confirm its on-target activity in ER-positive cellular models.
In Vivo Activity in Non-Human Preclinical Models
The promising in vitro profile of this compound translated into significant activity in non-human preclinical models, particularly in breast cancer xenograft and patient-derived xenograft (PDX) models.
Evaluation in ER-Positive Xenograft Models
In ER-positive xenograft models of breast cancer, this compound (referred to as 17ha or GDC-0927) has demonstrated compelling anti-tumor efficacy. In a tamoxifen-resistant breast cancer xenograft model, derived from MCF-7 cells, this compound induced tumor regression nih.gov. This regression was coupled with a substantial reduction in intratumoral ER-α levels, achieving an ER-α degradation efficacy of 97% nih.gov. The robust performance of this compound in this and other preclinical xenograft models was a key factor in its consideration as a potential clinical candidate nih.gov. The compound was specifically designed to achieve increased potency and more consistent, complete suppression of ER signaling compared to its predecessor, GDC-0810, which also showed robust activity in tamoxifen-sensitive and tamoxifen-resistant MCF-7 xenograft models wikidata.orgwikidata.org.
Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has shown efficacy in patient-derived xenograft (PDX) models, which are considered highly translational and predictive of clinical outcomes due to their ability to maintain the heterogeneity and diversity of human tumors fluoroprobe.comgoogleapis.comcenmed.comgoogle.com. This compound (GDC-0927) effectively induces tumor regression in ER+ breast cancer patient-derived xenograft models nih.govguidetopharmacology.orgdrugbank.comguidetopharmacology.org. Specifically, it has exhibited enhanced anti-tumor activity in vivo in two distinct ER+ PDX models guidetopharmacology.org. This demonstrates this compound's potential to overcome resistance mechanisms often observed in clinical settings and its ability to effectively target ER-positive breast cancers in a physiologically relevant context.
Structural Insights and Structure Activity Relationships Sar of Srn 927
Analysis of the Core Chemical Scaffold
The foundational chemical scaffold of SRN-927 (GDC-0927) is characterized by a chromene core. uni.luwikipedia.orgguidetopharmacology.org Specifically, it is described as a bis-phenol chromene derivative, indicating the presence of two phenol (B47542) groups attached to the chromene nucleus. uni.luguidetopharmacology.org The development of this compound stemmed from the optimization of an amine-based chromene series of ER modulators, highlighting the central role of this scaffold in its design. guidetopharmacology.org
Influence of Side Chain Substitution on ERα Degradation Efficacy
The optimization of ERα degradation efficacy was significantly influenced by strategic side-chain substitution. nih.govwikipedia.orguni.lugoogle.com Research demonstrated that even subtle alterations to the side chain attached to the chromene scaffold could lead to substantial changes in ERα degradation efficacy. guidetopharmacology.org A key advancement in the development of this compound involved moving away from the acrylic acid moiety found in compounds like GDC-0810, which is characterized by a cinnamic acid side chain. nih.govwikipedia.orguni.lugoogle.com This shift resulted in increased potency and a more consistent and complete suppression of ER signaling by this compound. nih.govwikipedia.orguni.lugoogle.com The incorporation of a basic side chain, as seen in this compound, was found to be superior to acrylic acid-containing SERDs in achieving complete ER antagonistic action and a consistent degradation profile. nih.govmims.com
Contribution of Specific Chemical Moieties to Potency
A critical chemical modification that significantly contributed to the potency and efficacy of this compound was the introduction of a fluoromethyl azetidine (B1206935) group. nih.govwikipedia.orguni.luguidetopharmacology.orggoogle.comguidetopharmacology.org This moiety was identified as a preferred substituent during the optimization process, leading directly to the identification of this compound (referred to as compound 17ha in some studies). uni.luguidetopharmacology.org The fluoromethyl azetidine side chain was shown to enhance the degradation efficacy of bis-phenol chromenes and also proved effective in monophenol chromene cores, yielding highly efficacious ERα degraders. guidetopharmacology.org
In in vitro ERα degradation assays using MCF-7 cell lines, this compound exhibited an impressive degradation efficiency of 97% and a high potency with an IC50 of 0.1 nM. nih.govuni.lu This level of potency was further confirmed with a DC50 of 0.1 nM for ERα degradation. google.com Comparative studies revealed that this compound demonstrated superior ER degradation capacity and greater potency in inhibiting the proliferation of various ER-positive cell lines compared to GDC-0810, AZD9496, 4-hydroxytamoxifen (B85900), and fulvestrant (B1683766). nih.gov In patient-derived xenograft models, including those with the ERα-Y537S mutant, this compound showed enhanced anti-proliferative activity over GDC-0810. nih.gov Furthermore, unlike GDC-0810 and tamoxifen, this compound displayed no agonist activity in rat uterine assays. nih.gov
Table 1: Comparative Efficacy and Potency of this compound
| Compound | ERα Degradation Efficacy (MCF-7 cells) | MCF-7 Proliferation IC50 | Agonist Activity (Rat Uterus) |
| This compound | 97% nih.govuni.lu | 0.1 nM nih.govuni.lu | No nih.gov |
| GDC-0810 | (Inferior to this compound) nih.gov | (Inferior to this compound) nih.gov | Yes nih.gov |
| AZD9496 | (Inferior to this compound) nih.gov | (Inferior to this compound) nih.gov | N/A |
| Fulvestrant | (Inferior to this compound) nih.gov | (Inferior to this compound) nih.gov | No nih.gov |
| 4-Hydroxytamoxifen | (Inferior to this compound) nih.gov | (Inferior to this compound) nih.gov | N/A |
| Tamoxifen | N/A | N/A | Yes nih.gov |
This compound possesses an acidic pKa of 6.1, a basic pKa of 7.4, and a logP value of 5.4. nih.govwikipedia.orguni.lu
Ligand-Induced ERα Conformational Changes and Their Mechanistic Implications
This compound's mechanism of action as a SERD is intrinsically linked to its ability to induce specific conformational changes in the estrogen receptor alpha (ERα). drugbank.comciteab.com Upon binding, this compound causes a conformational shift in the ER, which is distinct from the conformations induced by selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen and even other SERDs like fulvestrant. wikipedia.orguni.lu This unique conformational change leads to the immobilization of the ER and subsequently targets it for degradation via the proteasome pathway. wikipedia.orguni.lu
Unlike SERMs, which can exhibit tissue-specific agonist properties, SERDs such as this compound act as high-affinity competitive antagonists that prevent ER signaling from both the ligand-binding domain (LBD) and the activation function 1 (AF1) domain. wikipedia.org The ability of this compound to induce ERα degradation is a critical aspect of its efficacy, particularly in overcoming resistance mechanisms observed with other endocrine therapies. Studies suggest that the conformational transcriptional deactivation of ERα, a consequence of ligand binding, might be more clinically significant than the degradation effect itself. wikipedia.org this compound's superior capacity to slow the intranuclear mobility of ER contributes to its greater suppression of ER transcriptional activity and, consequently, its stronger antiproliferative effects compared to SERDs with acidic groups, such as GDC-0810 and AZD9496. google.com
Srn 927 S Activity Against Endocrine Resistance Mechanisms in Preclinical Settings
Activity in Models Harboring ESR1 Ligand-Binding Domain (LBD) Mutations
Mutations in the ligand-binding domain (LBD) of the ESR1 gene are a known mechanism of acquired resistance to endocrine therapies. semanticscholar.orgmednet.co.il These mutations can lead to a receptor that is constitutively active, meaning it can promote tumor growth without being bound by estrogen, thereby rendering treatments like aromatase inhibitors ineffective. mednet.co.ilmdpi.com
Preclinical research has demonstrated that SRN-927 is effective in models with these resistance mutations. nih.gov In patient-derived xenograft (PDX) models of ER-positive breast cancer, this compound showed dose-dependent antitumor activity in models with both wild-type (non-mutated) ESR1 and those harboring ESR1 mutations. nih.gov Further pharmacodynamic assessments confirmed that this compound achieved significant target engagement, reducing ER availability by over 90%, irrespective of the ESR1 mutation status. nih.gov This suggests that the compound's mechanism of action, which involves degrading the ER protein, is effective even when the receptor is constitutionally active due to LBD mutations. nih.gov
Table 1: Antitumor Activity of this compound in Preclinical Models
| Model Type | ESR1 Mutation Status | Outcome | Citation |
|---|---|---|---|
| Patient-Derived Xenograft (PDX) | Wild-Type | Dose-dependent antitumor activity | nih.gov |
Efficacy in Tamoxifen-Resistant Preclinical Models
Acquired resistance to tamoxifen is a significant clinical hurdle. waocp.com this compound was specifically evaluated in a tamoxifen-resistant breast cancer xenograft model derived from the MCF-7 human breast cancer cell line. nih.gov In these studies, the efficacy of various compounds was directly correlated with their ability to degrade the ERα protein. nih.gov
This compound (referred to as compound 17ha in the study) demonstrated a high ERα degradation efficacy of 97%. nih.gov This potent degradation activity translated into significant antitumor effects, with the compound causing tumor regression in the tamoxifen-resistant model. nih.gov This was accompanied by a substantial reduction in the levels of ERα protein within the tumor tissue. nih.gov Notably, another compound (5a) with a lower degradation efficacy (91%) showed inferior activity in the same model, even at higher exposure levels. nih.gov This highlights that maximizing ERα degradation is a key factor for achieving robust effects in models of tamoxifen-resistant breast cancer. researchgate.netnih.gov
Table 2: Correlation of ERα Degradation and Antitumor Activity in a Tamoxifen-Resistant Model
| Compound | ERα Degradation Efficacy | In Vivo Activity | Citation |
|---|---|---|---|
| This compound (17ha) | 97% | Tumor Regression | nih.gov |
Mechanisms of Overcoming Acquired Resistance Pathways in ER-Positive Models
The primary mechanism by which this compound overcomes acquired resistance is through its function as a potent and efficient selective estrogen receptor degrader (SERD). nih.govnih.gov Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which competitively block estrogen binding, this compound actively targets the ERα protein for destruction. nih.govwaocp.com
The key mechanistic features of this compound include:
Induction of Proteasomal Degradation : this compound binds to the ERα protein and induces a conformational change that marks it for destruction by the cell's proteasome system. nih.gov This eliminates the receptor, which is the ultimate driver of tumor proliferation in ER-positive cancers.
Potent ERα Degradation : The high efficacy of this compound is linked to its ability to degrade 97% of the ERα protein in preclinical assays. nih.gov This near-complete removal of the target protein prevents it from mediating downstream signaling, even in the presence of activating mutations or other resistance pathways. nih.gov
Receptor Immobilization and Antagonism : In addition to promoting degradation, this compound has been shown to immobilize the estrogen receptor and fully antagonize its response to estrogen. nih.gov This ensures a comprehensive shutdown of ER signaling pathways.
Distinct Conformational Changes : this compound induces a conformation in the ERα protein that is distinct from that caused by tamoxifen, facilitating its potent degradation. researchgate.net
By physically eliminating the ERα protein, this compound circumvents resistance mechanisms that depend on the receptor's presence, such as ligand-independent activation through ESR1 mutations or crosstalk with other signaling pathways that can hyperactivate the receptor. nih.govnih.gov
Advanced Research Methodologies for Studying Srn 927
In Vitro Assays for ERα Modulation
In vitro assays are crucial for understanding the direct cellular and molecular interactions of SRN-927 with estrogen receptor alpha (ERα). These assays provide insights into the compound's potency in modulating ERα activity and its impact on cancer cell proliferation.
Quantitative In-Cell Western (ICW) Immunofluorescence Assays
Quantitative In-Cell Western (ICW) immunofluorescence assays are a high-throughput method used to quantify protein levels within fixed and permeabilized cells directly in multiwell plates. nih.govfluoroprobe.comuni.lu This technique combines the specificity of Western blotting with the reproducibility and throughput of an enzyme-linked immunosorbent assay (ELISA), allowing for the accurate measurement of relative protein levels and the detection of proteins in their cellular context. uni.luwikidata.org
For this compound, ICW assays have been instrumental in demonstrating its ability to induce ERα degradation in human MCF7 breast cancer cells. nih.govciteab.comdrugbank.comwikipedia.org Studies have reported that this compound effectively reduces ERα levels with sub-nanomolar potency. fluoroprobe.com For instance, an IC50 of 0.03 nM for ERα degradation in MCF7 cells was observed after 4 hours using FITC/Hoechst staining-based immunofluorescence imaging analysis. citeab.com Another study reported an IC50 of 0.1 nM for ER-α degradation with a maximal efficacy (Emax) of 97%. wikipedia.org Generally, data obtained from ICW assays show good correlation with traditional Western Blot assays for assessing ERα degradation. nih.govfluoroprobe.com
Table 1: ERα Degradation Efficacy of this compound in MCF7 Cells (ICW Assays)
| Assay Type | Cell Line | IC50 (nM) | Time Point | Emax (%) | Reference |
| Quantitative In-Cell Western (ICW) | MCF7 | 0.03 | 4 hours | N/A | citeab.com |
| Quantitative In-Cell Western (ICW) | MCF7 | 0.1 | N/A | 97 | wikipedia.org |
Competitive Radiometric Binding Experiments
Competitive radiometric binding experiments are fundamental for determining the binding affinity and selectivity of a compound for its target receptor. nih.gov In these assays, a fixed concentration of a radiolabeled ligand is incubated with receptor-containing samples (e.g., cell membranes or whole cells) in the presence of varying concentrations of an unlabeled test compound. nih.govfluoroprobe.com The reduction in radioligand binding as the concentration of the unlabeled competitor increases allows for the calculation of the inhibitor concentration (IC50) and the equilibrium inhibition constant (Ki). nih.gov
This compound has been evaluated using competitive radiometric binding experiments to ascertain its affinity for estrogen receptors. These studies have shown that this compound binds to both ERα and ERβ with low nanomolar affinity. nih.govfluoroprobe.com This high affinity is critical for its function as a selective estrogen receptor degrader. For instance, reactions are typically performed in 96-well plates, often using radiolabeled ligands such as 3H-dexamethasone for glucocorticoid receptor (GR) binding, though the principle extends to ER binding with appropriate radioligands. nih.gov
Cell Viability and Anti-Proliferation Assays
Cell viability and anti-proliferation assays are widely used to assess the impact of a compound on the growth and survival of cancer cells. These assays quantify the number of viable cells or their metabolic activity after exposure to different concentrations of the test compound. nih.govciteab.comnih.govfluoroprobe.com
This compound has demonstrated significant antiproliferative activity against human MCF7 breast cancer cells. nih.govciteab.comwikipedia.orgdrugbank.com Various studies using CellTiter-Glo luminescent cell viability assays have reported the following IC50 values for this compound's antiproliferative effect:
Comparative Preclinical Analysis of Srn 927 with Other Selective Estrogen Receptor Degraders
Comparison of ERα Degradation Potency and Efficiency (e.g., vs. GDC-0810, Fulvestrant)
A primary mechanism of action for SERDs is the degradation of the estrogen receptor alpha (ERα), which is a key driver in the majority of breast cancers. The potency and completeness of this degradation are critical determinants of a compound's activity. SRN-927 was specifically engineered to optimize ERα degradation efficacy. nih.gov
In preclinical studies, this compound demonstrated a high degree of ERα degradation. In MCF-7 breast cancer cells, a key cell line for studying ER-positive breast cancer, this compound achieved an ERα degradation efficacy of 97%. nih.gov This was superior to earlier compounds in the same chemical series. nih.gov The development of this compound from its predecessor, GDC-0810, was driven by the goal of achieving more potent and consistent ER degradation. tandfonline.com While GDC-0810 was capable of inducing proteasome-dependent degradation of ERα to levels approaching those of fulvestrant (B1683766), its degradation activity was sometimes inconsistent. tandfonline.comelifesciences.org this compound was designed with a modified side-chain, shifting away from the acrylic acid moiety in GDC-0810 to an amine-based structure, which contributed to its increased potency in degrading ERα. nih.govtandfonline.comnih.gov
Fulvestrant, while an effective ERα degrader, has pharmaceutical limitations, including poor oral bioavailability, necessitating intramuscular injection. nih.gov The development of oral SERDs like this compound aimed to match or exceed the degradation capacity of fulvestrant in a more patient-friendly formulation. This compound's high degradation efficacy represents a significant advancement over less efficient degraders. nih.gov
| Compound | ERα Degradation Efficacy (in vitro) | Key Characteristics |
|---|---|---|
| This compound (GDC-0927) | 97% | Orally bioavailable SERD with optimized, high-efficacy degradation. nih.gov |
| GDC-0810 | Potent, but described as inconsistent. tandfonline.com Approaches fulvestrant levels. elifesciences.org | First-generation oral SERD with an acrylic acid side chain. tandfonline.com |
| Fulvestrant | Clinical benchmark for ERα degradation. nih.gov | Injectable SERD with poor pharmaceutical properties. nih.gov |
Differential Antagonistic Activity and ER Signaling Suppression Profiles
Beyond simply degrading the receptor, the ability of a SERD to act as a pure antagonist and completely shut down ER signaling is crucial. This compound was shown to have superior ER antagonism and provided more consistent and complete suppression of ER signaling compared to GDC-0810. researchgate.nettandfonline.com This robust antagonism is a key feature, as incomplete suppression can lead to residual tumor-promoting activity. GDC-0810, in contrast, displayed some mild agonistic (estrogen-like) activity in certain preclinical uterine models, a feature that is less desirable. tandfonline.com
The comprehensive shutdown of ER-mediated signaling by this compound prevents the transcription of ER target genes that drive cancer cell proliferation. cancer.gov Clinical studies using 18F-fluoroestradiol positron emission tomography (FES-PET), a method to measure ER availability in tumors, showed that this compound greatly reduced ER availability, with a reduction of over 90% in tumor uptake after treatment. nih.gov This indicates profound target engagement and suppression of the ER pathway in a clinical setting, consistent with its preclinical profile. nih.gov
Mechanistic Differences in Ligand-Induced ER Conformation
The binding of a ligand to the estrogen receptor induces a specific conformational change in the receptor's structure, which dictates its downstream activity. Agonists like estradiol induce a shape that allows for the recruitment of co-activator proteins, leading to gene transcription. researchgate.net Antagonists and SERDs induce an alternative conformation that blocks this interaction. researchgate.net
This compound induces a distinct ERα conformation that differs from those prompted by fulvestrant and the selective estrogen receptor modulator (SERM) 4-hydroxytamoxifen (B85900). researchgate.net Similarly, GDC-0810 was also found to induce a unique receptor conformation compared to other approved therapies. tandfonline.comelifesciences.org The specific conformation induced by this compound is particularly effective at promoting receptor degradation and preventing the recruitment of co-activators. This is achieved by destabilizing a key region of the receptor known as helix 12 (H12), repositioning it to block the co-activator binding groove. nih.gov The basic amino side chain of this compound is thought to be more efficient at engaging H12 and increasing surface hydrophobicity, which enhances ERα degradation potency compared to the acidic side chain of GDC-0810. nih.gov
Preclinical Efficacy Comparisons in Endocrine Resistance Models
A critical test for new endocrine therapies is their efficacy in models of treatment resistance, a common clinical challenge. This compound has demonstrated robust activity in such models. In a tamoxifen-resistant breast cancer xenograft model, this compound induced tumor regression and significantly reduced the levels of ERα within the tumor. nih.gov Notably, its superior anti-tumor activity in this model was linked directly to its high efficiency in degrading ERα, as a similar compound with lower degradation efficacy (91%) was less effective despite achieving higher drug levels in the tumor. nih.gov This highlights that maximizing ERα degradation is key to overcoming this form of resistance. nih.gov
GDC-0810 also showed anti-tumor activity in tamoxifen-resistant models. elifesciences.org However, subsequent development led to this compound as an agent with potentially superior properties. tandfonline.com While direct, side-by-side preclinical comparisons in resistance models are not always published, the optimization of this compound for more complete ER degradation and antagonism was intended to translate to improved efficacy. researchgate.netnih.gov Furthermore, this compound has been shown to induce tumor regression in patient-derived xenograft (PDX) models, which are considered highly relevant to the clinical setting. medchemexpress.com Even GDC-9545, a successor compound to this compound, was shown to have greater in vivo efficacy than both this compound and fulvestrant, indicating a continued evolution toward more effective SERDs. nih.gov
| Compound | Model Type | Observed Efficacy |
|---|---|---|
| This compound (GDC-0927) | Tamoxifen-Resistant Xenograft nih.gov | Demonstrated tumor regression and robust reduction of intratumoral ERα levels. nih.gov |
| This compound (GDC-0927) | Patient-Derived Xenografts (PDX) medchemexpress.com | Induced tumor regression. medchemexpress.com |
| GDC-0810 | Tamoxifen-Resistant MCF7 Model elifesciences.org | Showed anti-tumor activity. elifesciences.org |
| Fulvestrant | Various Endocrine-Resistant Models nih.gov | Clinically effective in patients who have developed resistance to other endocrine therapies. preprints.org |
Q & A
Q. What is the molecular mechanism of SRN-927 in estrogen receptor-positive (ER+) breast cancer models?
this compound is a non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) that binds to ERα, inducing conformational changes that promote receptor ubiquitination and proteasomal degradation . This mechanism inhibits ER-mediated transcriptional activity, suppressing tumor growth in ER+ xenograft models. Key experimental validation includes Western blot analysis of ERα degradation and luciferase reporter assays for ER-driven transcription .
Q. What in vitro assays are recommended to assess this compound’s potency and selectivity?
- Cell viability assays : Use ER+ cell lines (e.g., MCF-7) to measure IC50 values under hormone-depleted conditions.
- ER degradation assays : Quantify ERα levels via immunoblotting after 24–48 hours of treatment.
- Selectivity profiling : Compare this compound’s effects on ERα vs. other nuclear receptors (e.g., glucocorticoid receptor) to confirm specificity .
Q. How should researchers design pharmacokinetic studies for this compound in preclinical models?
- Administer this compound orally at doses ranging from 10–100 mg/kg.
- Collect plasma/tumor samples at multiple time points (e.g., 1, 4, 8, 24 hours) to measure drug concentration via LC-MS/MS.
- Include control groups receiving vehicle or reference SERDs (e.g., fulvestrant) to benchmark bioavailability and tissue penetration .
Advanced Research Questions
Q. How can contradictory efficacy data for this compound across ER+ tumor models be resolved?
Contradictions may arise from tumor heterogeneity, ER mutation status (e.g., Y537S), or variations in drug metabolism. Methodological steps include:
- Stratification by ER variant : Use CRISPR-engineered cell lines to isolate mutation-specific effects.
- Pharmacodynamic biomarkers : Measure ER degradation kinetics and downstream targets (e.g., progesterone receptor) to correlate with tumor response .
- Multi-omics integration : Combine RNA-seq and proteomics to identify resistance pathways (e.g., MAPK activation) .
Q. What experimental strategies optimize the assessment of this compound in combination therapies (e.g., with CDK4/6 inhibitors)?
- Synergy screening : Use matrix dosing (e.g., 3×3 concentrations) and calculate combination indices (CI) via the Chou-Talalay method.
- Sequential vs. concurrent dosing : Test whether pre-treatment with this compound enhances CDK4/6 inhibitor efficacy by reducing ER-driven cyclin D1 expression.
- Tumor microenvironment analysis : Include immune profiling (e.g., PD-L1 levels) to evaluate additive effects on immune evasion .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Tumor pharmacokinetics : Verify intratumoral drug accumulation via mass spectrometry imaging.
- Stromal interactions : Co-culture ER+ cells with cancer-associated fibroblasts to mimic in vivo resistance mechanisms.
- Dose escalation studies : Compare tumor regression rates at suboptimal vs. maximal tolerated doses to identify therapeutic windows .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Nonlinear regression : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC50 and Hill slope.
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for significance).
- Time-to-event analysis : Use Kaplan-Meier curves for survival studies in xenograft models .
Q. How should researchers validate this compound’s target engagement in clinical samples?
- Liquid biopsy analysis : Measure circulating tumor DNA for ESR1 mutations pre/post-treatment.
- ER PET imaging : Use <sup>18</sup>F-FES PET to quantify ER occupancy in metastatic lesions.
- Ex vivo assays : Culture patient-derived organoids with this compound to confirm ER degradation .
Data Interpretation and Reporting
Q. What frameworks are recommended for reconciling conflicting results in this compound studies?
Q. How can translational studies bridge gaps between this compound’s preclinical and clinical outcomes?
- Reverse translational pipelines : Use patient-derived xenografts (PDXs) to test hypotheses from clinical trial data.
- Biomarker-driven trials : Enroll patients based on ESR1 mutation status or ER degradation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
